molecular formula C13H16O2 B1323601 3-(3-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 731772-88-6

3-(3-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323601
CAS No.: 731772-88-6
M. Wt: 204.26 g/mol
InChI Key: WRSPUSPYGVMZKG-UHFFFAOYSA-N
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Description

3-(3-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C12H14O2. This compound has gained significant interest in scientific research due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 3-carboethoxybenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboethoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(3-Carboethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carboethoxyphenyl)-2-methyl-1-butene: A synthetic compound with similar structural features but different applications.

    3-Carboethoxyphenyl cyclopentyl ketone: Another compound with a similar core structure but distinct functional groups and properties.

    3-Carboethoxyphenyl cyclopropyl ketone: Shares the carboethoxyphenyl group but differs in the cyclopropyl moiety.

Uniqueness

Its combination of the carboethoxyphenyl group with a propene backbone makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 3-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-6-11(9-12)8-10(2)3/h5-7,9H,2,4,8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPUSPYGVMZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641156
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-88-6
Record name Ethyl 3-(2-methyl-2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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